molecular formula C15H15F2NO2S3 B2567135 7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane CAS No. 1705201-32-6

7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane

Cat. No.: B2567135
CAS No.: 1705201-32-6
M. Wt: 375.47
InChI Key: LJFIQGSUXIQAFF-UHFFFAOYSA-N
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Description

7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane is a complex organic compound characterized by the presence of a thiazepane ring, a difluorophenyl group, and a thiophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazepane ring.

    Introduction of the Difluorophenyl Group:

    Attachment of the Thiophenylsulfonyl Group: This step involves the sulfonylation of the thiazepane ring with a thiophenylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogenating agents or nucleophiles like amines or thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2,5-Difluorophenyl)-4-(thiophen-2-yl)-1,4-thiazepane
  • 7-(2,5-Difluorophenyl)-4-(phenylsulfonyl)-1,4-thiazepane

Uniqueness

7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane is unique due to the presence of both the difluorophenyl and thiophenylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

7-(2,5-difluorophenyl)-4-thiophen-2-ylsulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO2S3/c16-11-3-4-13(17)12(10-11)14-5-6-18(7-9-21-14)23(19,20)15-2-1-8-22-15/h1-4,8,10,14H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFIQGSUXIQAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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